molecular formula C16H20N2O B6897126 2,2-Dimethyl-4-(quinolin-8-ylmethyl)morpholine

2,2-Dimethyl-4-(quinolin-8-ylmethyl)morpholine

Cat. No.: B6897126
M. Wt: 256.34 g/mol
InChI Key: BYBCZYGEFATJSF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(quinolin-8-ylmethyl)morpholine is a heterocyclic compound that features a morpholine ring substituted with a quinoline moiety at the 8-position and two methyl groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(quinolin-8-ylmethyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylmorpholine with quinoline-8-carbaldehyde under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(quinolin-8-ylmethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the quinoline ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

2,2-Dimethyl-4-(quinolin-8-ylmethyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(quinolin-8-ylmethyl)morpholine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the morpholine ring can interact with various enzymes, inhibiting their activity and resulting in antimicrobial properties. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

2,2-Dimethyl-4-(quinolin-8-ylmethyl)morpholine can be compared with other similar compounds, such as:

    Quinoline derivatives:

    Morpholine derivatives: These compounds contain the morpholine ring and are used in various chemical and biological applications. The addition of the quinoline moiety in this compound enhances its biological activity and specificity.

Properties

IUPAC Name

2,2-dimethyl-4-(quinolin-8-ylmethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-16(2)12-18(9-10-19-16)11-14-6-3-5-13-7-4-8-17-15(13)14/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBCZYGEFATJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)CC2=CC=CC3=C2N=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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